![molecular formula C25H20N2O2S B4766885 3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4766885.png)
3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile
Overview
Description
3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MI-773, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential therapeutic uses.
Mechanism of Action
The mechanism of action of MI-773 involves the inhibition of the MDM2 protein. MDM2 is responsible for binding to p53 and promoting its degradation. By inhibiting MDM2, MI-773 can increase the levels of p53 in cancer cells, leading to cell cycle arrest and apoptosis. MI-773 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for the development of drug resistance in cancer cells.
Biochemical and Physiological Effects
MI-773 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of the MDM2 protein, MI-773 has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. MI-773 has also been shown to inhibit the growth of cancer stem cells and to enhance the efficacy of chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One of the primary advantages of MI-773 is its ability to inhibit the activity of the MDM2 protein, which is a key regulator of the p53 tumor suppressor pathway. This makes MI-773 a promising candidate for the development of new cancer therapies. However, there are also limitations to the use of MI-773 in lab experiments. MI-773 is a complex compound that requires a high degree of expertise in organic chemistry to synthesize. Additionally, the use of MI-773 in lab experiments requires careful consideration of its potential toxicity and side effects.
Future Directions
There are numerous future directions for research on MI-773. One area of research is the development of new cancer therapies based on the inhibition of the MDM2 protein. MI-773 has shown promise in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the exploration of MI-773 as a potential therapy for other diseases, such as neurodegenerative disorders. Finally, there is a need for further research on the synthesis of MI-773 and its potential toxicities and side effects.
Scientific Research Applications
MI-773 has been the subject of numerous scientific studies exploring its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. MI-773 has been shown to inhibit the activity of the MDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting MDM2, MI-773 can increase the levels of p53 in cancer cells, leading to cell cycle arrest and apoptosis.
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[1-[(4-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-19-11-13-20(14-12-19)17-27-18-21(24-9-5-6-10-25(24)27)15-23(16-26)30(28,29)22-7-3-2-4-8-22/h2-15,18H,17H2,1H3/b23-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBUGIRCWXUMNY-HZHRSRAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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